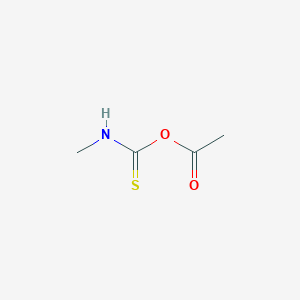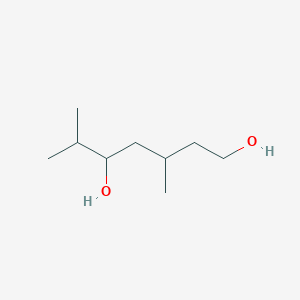
3,6-Dimethylheptane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylheptane-1,5-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone with methyl groups at the 3rd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dimethylheptane-1,5-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylheptane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylheptane-1,5-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Dimethylheptane-1,5-diol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylheptane-1,5-diol
- 3,5-Dimethylheptane-1,5-diol
- 3,6-Dimethylhexane-1,5-diol
Uniqueness
3,6-Dimethylheptane-1,5-diol is unique due to its specific branching pattern and the positions of the hydroxyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H20O2 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3,6-dimethylheptane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(11)6-8(3)4-5-10/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
BSFHRMNSKZRARM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(C)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



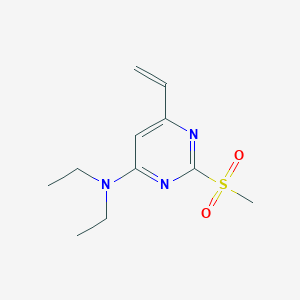
![2,7-Dimethyl-6-(4-methylphenyl)imidazo[1,2-a]imidazole](/img/structure/B12927899.png)
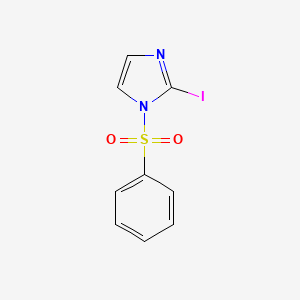
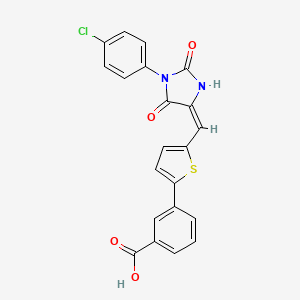
![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)
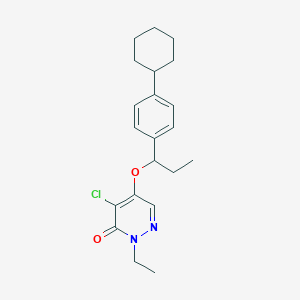
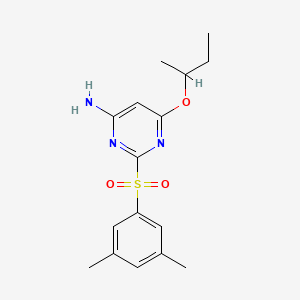
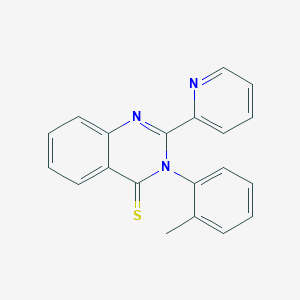

![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)
